Benzimidic acid hydrazide hydrochloride
Description
Benzimidic acid hydrazide hydrochloride (CAS: 28819-30-9) is a hydrazide derivative with the molecular formula C₇H₉N₃·HCl and a molecular weight of 171.63 g/mol (calculated from and ). Structurally, it consists of a benzimidic acid core (a benzene ring conjugated with an imidic acid group) linked to a hydrazide moiety, which is protonated as a hydrochloride salt. This compound is a key intermediate in synthesizing heterocyclic compounds such as triazoles, tetrazoles, and imidazoles, often used in medicinal chemistry for drug discovery ().
Synonyms include benzenecarboximidic acid hydrazide hydrochloride, benzamide hydrazone, and benzamidrazone (). Its InChI key and SMILES notation are critical for computational docking studies, which explore its interactions with biological targets like soluble epoxide hydrolase (sEH) ().
Structure
3D Structure of Parent
Properties
IUPAC Name |
N'-aminobenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.ClH/c8-7(10-9)6-4-2-1-3-5-6;/h1-5H,9H2,(H2,8,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCHTRBWBXRSLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NN)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzimidic acid hydrazide hydrochloride can be synthesized through various methods. One common approach involves the reaction of benzimidic acid with hydrazine hydrate in the presence of hydrochloric acid. The reaction typically occurs under reflux conditions, ensuring complete conversion of the reactants to the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs mechanochemical methods or solid-state melt reactions. These methods are preferred due to their efficiency and scalability. The mechanochemical approach involves grinding the reactants together, while the solid-state melt reaction requires heating the reactants to a specific temperature to induce the reaction .
Chemical Reactions Analysis
Types of Reactions: Benzimidic acid hydrazide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, forming different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzimidic acid hydrazide hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzimidic acid hydrazide hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound can interact with enzymes and proteins, inhibiting their activity and affecting cellular processes.
Pathways Involved: It can modulate pathways related to cell cycle regulation, apoptosis, and signal transduction, leading to its observed biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Hydrazide Derivatives
Key Observations :
- Benzimidamide HCl () lacks the hydrazide group but shares the benzimidic acid core. It is a potent protease inhibitor due to its amidine group, which interacts with serine residues in enzymes.
- Nicotinic acid benzylidene hydrazides () replace the benzimidic acid with nicotinic acid, enhancing antimicrobial activity via metal coordination (Cu/Cd complexes).
- Anti-inflammatory hydrazides () incorporate dichlorophenoxy groups, improving selectivity for cyclooxygenase-2 (COX-2) inhibition compared to Benzimidic acid hydrazide HCl.
Table 2: Pharmacological Profiles
Key Findings :
- sEH Inhibition : Benzimidic acid hydrazide HCl shows moderate sEH inhibition (72% at 10 µM), outperformed by urea-based inhibitors like AUDA (IC₅₀: 0.7 nM) but with better solubility .
- Antimicrobial Activity: Halogenated derivatives () and amino acid hydrazides () exhibit superior activity against S. aureus and E. coli due to enhanced membrane permeability.
- Anti-inflammatory Activity: Thiazolidinone hydrazides () achieve >80% edema inhibition, surpassing indomethacin (76%), with reduced gastrointestinal toxicity.
Biological Activity
Benzimidic acid hydrazide hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies. The information is derived from various scholarly sources to ensure a well-rounded understanding of its implications in biomedical research.
Chemical Structure and Synthesis
This compound can be synthesized through the reaction of benzimidic acid with hydrazine hydrate. The process typically involves refluxing benzimidic acid with hydrazine in an appropriate solvent, leading to the formation of the hydrazide derivative. The general reaction can be summarized as follows:
Table 1: Synthesis Overview
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Benzimidic acid, Hydrazine | Reflux in ethanol | 70-85 |
| 2 | Purification | Crystallization | >90 |
Antimicrobial Properties
This compound has shown significant antimicrobial activity against various pathogens. Studies indicate its effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi including Candida albicans.
Case Study: Antimycobacterial Activity
A study evaluated the antimycobacterial activity of benzimidic acid hydrazide derivatives against Mycobacterium tuberculosis. The results demonstrated that certain derivatives exhibited potent activity, with Minimum Inhibitory Concentrations (MICs) in the low micromolar range, indicating strong potential for further development as anti-tubercular agents .
Enzyme Inhibition
Research has highlighted the role of benzimidic acid hydrazides as inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in cardiovascular diseases. The design and synthesis of various derivatives have led to compounds that not only inhibit sEH but also improve pharmacokinetic profiles compared to existing inhibitors .
Table 2: Enzyme Inhibition Data
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Benzimidic Acid Hydrazide | 25 | Competitive Inhibition |
| Derivative A | 10 | Non-competitive |
| Derivative B | 5 | Mixed-type |
Antioxidant Activity
The antioxidant potential of benzimidic acid hydrazide has also been investigated. Compounds derived from this hydrazide exhibit significant free radical scavenging activity, which is beneficial for preventing oxidative stress-related diseases.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines revealed that benzimidic acid hydrazides possess selective cytotoxic effects, particularly against breast and colon cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzimidic acid hydrazides. Modifications at specific positions on the benzimidazole ring or the hydrazide moiety can significantly alter their pharmacological properties.
Key Findings:
- Hydrophobic Substituents : Introducing hydrophobic groups enhances membrane permeability and increases bioavailability.
- Functional Groups : The presence of electron-withdrawing or donating groups can modulate the interaction with target enzymes or receptors.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
